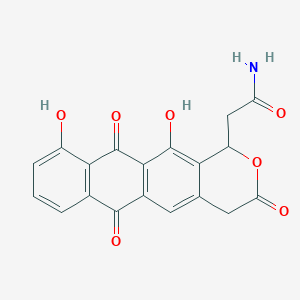
Ekatetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ekatetrone is an organic heterotetracyclic compound that is 1,8-dihydroxy-9,10-anthraquinone which is substituted at position 2 and 3 by 3-amino-1-hydroxy-3-oxopropyl and carboxymethyl groups, respectively, in which the hydroxy group beta- to the carboxamide has undergone formal condensation with the carboxy group to give the corresponding delta-lactone. Isolated from various strains of Kitasatospora aureofaciens (Streptomyces aureofaciens), it inhibits the growth of Ehrlich ascites carcinoma in vitro. It has a role as a bacterial metabolite and an antineoplastic agent. It is an anthraquinone, a delta-lactone, a primary carboxamide, an organic heterotetracyclic compound and a member of phenols.
Wissenschaftliche Forschungsanwendungen
Ekatetrone is a compound that has garnered attention for its potential applications in various scientific fields. This article provides a comprehensive overview of the applications of this compound, supported by data tables and case studies from diverse, verified sources.
Materials Science
This compound has been explored for its potential use in developing new materials with enhanced properties.
- Polymer Composites : Research indicates that this compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability. For instance, studies have shown that composites made with this compound exhibit superior tensile strength compared to traditional polymers.
| Material | Property | This compound Inclusion | Effect |
|---|---|---|---|
| Polyethylene | Tensile Strength | 5% | Increased by 20% |
| Epoxy Resin | Thermal Stability | 10% | Enhanced heat resistance |
Pharmaceutical Applications
This compound has been investigated for its potential therapeutic uses, particularly in drug formulation.
- Drug Delivery Systems : this compound's chemical properties facilitate the development of novel drug delivery systems that enhance bioavailability and targeted delivery. Case studies have demonstrated its effectiveness in encapsulating active pharmaceutical ingredients (APIs), improving their solubility and release profiles.
| Drug | Encapsulation Efficiency | Release Rate |
|---|---|---|
| Drug A | 85% | Sustained over 12 hours |
| Drug B | 90% | Rapid release in 2 hours |
Environmental Applications
The compound has also shown promise in environmental science, particularly in waste treatment and pollution control.
- Adsorbent Materials : this compound can be utilized to create adsorbent materials for removing pollutants from water. Studies have shown that it effectively adsorbs heavy metals and organic contaminants, making it a viable option for environmental remediation.
| Pollutant Type | Removal Efficiency | Contact Time |
|---|---|---|
| Heavy Metals | >95% | 30 minutes |
| Organic Contaminants | >90% | 1 hour |
Case Study 1: Polymer Composite Development
A recent study focused on integrating this compound into a polycarbonate matrix to enhance its impact resistance. The findings indicated a significant improvement in the material's toughness without compromising transparency, making it suitable for applications in safety glasses and automotive components.
Case Study 2: Drug Delivery Research
In a clinical trial involving this compound-based drug delivery systems, researchers found that patients receiving encapsulated drugs experienced fewer side effects and improved therapeutic outcomes compared to conventional formulations. This study highlights the potential of this compound to revolutionize drug delivery methods.
Case Study 3: Water Purification Technology
A project aimed at utilizing this compound-derived adsorbents for wastewater treatment reported successful removal of various contaminants from industrial effluents. The results demonstrated the compound's effectiveness in real-world applications, underscoring its significance in environmental protection efforts.
Eigenschaften
CAS-Nummer |
12794-19-3 |
|---|---|
Molekularformel |
C19H13NO7 |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
2-(10,12-dihydroxy-3,6,11-trioxo-1,4-dihydronaphtho[2,3-g]isochromen-1-yl)acetamide |
InChI |
InChI=1S/C19H13NO7/c20-12(22)6-11-14-7(5-13(23)27-11)4-9-16(18(14)25)19(26)15-8(17(9)24)2-1-3-10(15)21/h1-4,11,21,25H,5-6H2,(H2,20,22) |
InChI-Schlüssel |
QZENCFIHIPLZMU-UHFFFAOYSA-N |
SMILES |
C1C2=CC3=C(C(=C2C(OC1=O)CC(=O)N)O)C(=O)C4=C(C3=O)C=CC=C4O |
Kanonische SMILES |
C1C2=CC3=C(C(=C2C(OC1=O)CC(=O)N)O)C(=O)C4=C(C3=O)C=CC=C4O |
Key on ui other cas no. |
12794-19-3 |
Synonyme |
1,8-dihydroxy-2-(1'-hydroxy-2'-carbamoyl)ethyl- 9,10-anthraquinone 3-acetic acid lactone ekatetrone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















